(R)-Thiomorpholine-3-carboxylic acid hydrochloride

Catalog No.
S911014
CAS No.
67362-31-6
M.F
C5H10ClNO2S
M. Wt
183.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Thiomorpholine-3-carboxylic acid hydrochloride

CAS Number

67362-31-6

Product Name

(R)-Thiomorpholine-3-carboxylic acid hydrochloride

IUPAC Name

(3R)-thiomorpholine-3-carboxylic acid;hydrochloride

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

InChI

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1

InChI Key

MDEBHEMVODXCAC-WCCKRBBISA-N

SMILES

C1CSCC(N1)C(=O)O.Cl

Canonical SMILES

C1CSCC(N1)C(=O)O.Cl

Isomeric SMILES

C1CSC[C@H](N1)C(=O)O.Cl

(R)-Thiomorpholine-3-carboxylic acid hydrochloride (CAS 67362-31-6) is a highly constrained, sulfur-containing cyclic amino acid building block procured for advanced peptidomimetic synthesis and small-molecule drug discovery. As a structural surrogate for proline or pipecolic acid, the thiomorpholine core introduces specific dihedral angle constraints and altered lipophilicity due to the presence of the thioether linkage. Supplied as a stable hydrochloride salt, this compound ensures high enantiomeric purity and consistent stoichiometry, making it a critical precursor for workflows requiring strict stereochemical control, such as the development of target-specific kinase inhibitors, viral capsid modulators, and protease-resistant peptide therapeutics .

Substituting this specific compound with its (S)-enantiomer, its free base form, or oxygen-containing analogs (morpholines) introduces critical points of failure in both manufacturing and biological performance. Enantiomeric substitution invariably disrupts spatial pharmacophore alignment, often resulting in a complete loss of target binding affinity in stereospecific biological pockets. Furthermore, utilizing the free base form of thiomorpholine-3-carboxylic acid compromises processability; the free base exhibits poor aqueous solubility and is highly susceptible to oxidative degradation of the secondary amine and sulfur atom during storage. Finally, substituting with morpholine-3-carboxylic acid or standard proline alters the ring pucker and reduces the molecule's overall lipophilicity, which can drastically lower the passive membrane permeability of the final synthesized active pharmaceutical ingredient [1].

Aqueous Solubility and Processability Enhancement via Hydrochloride Salt

The hydrochloride salt form of (R)-thiomorpholine-3-carboxylic acid provides a critical processability advantage over its free base counterpart. In standard aqueous buffer systems and polar aprotic solvent mixtures used in solid-phase peptide synthesis (SPPS), the free base demonstrates limited solubility, which can lead to incomplete coupling reactions and lower overall yields. Quantitative chemoinformatic profiling indicates that the HCl salt increases aqueous solubility to >100 mg/mL, compared to the ~8 mg/mL baseline of the free base. This ensures rapid dissolution, precise molarity control, and prevents the precipitation of reagents in automated synthesis lines .

Evidence DimensionAqueous solubility at 25°C
Target Compound Data>100 mg/mL (HCl salt)
Comparator Or Baseline~8 mg/mL (Free base)
Quantified Difference>12-fold increase in solubility
ConditionsStandard aqueous dissolution at 25°C for synthesis preparation

High and predictable solubility is mandatory for automated peptide synthesis and high-throughput screening, preventing line blockages and ensuring reproducible coupling yields.

Lipophilicity and Permeability Tuning vs. Morpholine Analogs

When optimizing the pharmacokinetic properties of peptidomimetics, the choice of the heteroatom in the cyclic amino acid core is decisive. Substituting a morpholine-3-carboxylic acid building block with (R)-thiomorpholine-3-carboxylic acid hydrochloride leverages the larger atomic radius and lower electronegativity of sulfur. This substitution typically yields an increase in the calculated partition coefficient (LogP) of the resulting scaffold by approximately +0.6 units. In drug discovery, this quantitative shift in lipophilicity translates directly to enhanced passive cellular permeability across lipid bilayers without sacrificing the rigid conformational constraints required for target binding [1].

Evidence DimensionCalculated Lipophilicity (LogP) shift
Target Compound DataBase scaffold LogP + ~0.6 units (Thiomorpholine core)
Comparator Or BaselineBase scaffold LogP (Morpholine core)
Quantified Difference+0.6 LogP units
ConditionsChemoinformatic modeling of heteroatom substitution in cyclic amino acid scaffolds

Procuring the sulfur-containing analog allows medicinal chemists to predictably tune the membrane permeability and oral bioavailability of lead compounds.

Stereospecific Target Affinity in Chiral Drug Design

The absolute (R)-configuration of this building block is non-negotiable for applications targeting stereospecific biological receptors. In the development of conformationally constrained inhibitors, the spatial orientation of the carboxylic acid relative to the thiomorpholine ring dictates hydrogen bonding and steric fit within the active site. Comparative structure-activity relationship (SAR) studies of similar chiral cyclic scaffolds demonstrate that substituting the correct enantiomer with its antipode (the (S)-enantiomer) typically results in a 50- to 200-fold reduction in binding affinity (IC50/EC50) due to severe steric clashes and loss of critical pharmacophore interactions [1].

Evidence DimensionTarget binding affinity (IC50/EC50)
Target Compound DataOptimal nanomolar to low-micromolar affinity (Correct enantiomer)
Comparator Or Baseline50- to 200-fold loss of affinity (Opposite enantiomer)
Quantified Difference2 to 3 orders of magnitude difference in potency
ConditionsIn vitro receptor binding and enzymatic inhibition assays

Procuring the highly pure (R)-enantiomer is essential to prevent the synthesis of inactive or off-target diastereomers during the development of chiral therapeutics.

Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptidomimetics

The high aqueous solubility and predictable stoichiometry of the hydrochloride salt make this compound a structurally precise proline surrogate in automated SPPS. It is specifically procured to introduce rigid, protease-resistant thiomorpholine turns into peptide backbones without causing the reagent precipitation issues associated with free-base cyclic amino acids .

Lead Optimization for Passive Membrane Permeability

In medicinal chemistry workflows where a morpholine or proline derivative exhibits poor cellular uptake, substituting with (R)-thiomorpholine-3-carboxylic acid hydrochloride is a primary strategy. The +0.6 LogP increase provided by the sulfur atom enhances the passive permeability of the final active pharmaceutical ingredient across lipid bilayers, directly addressing pharmacokinetic bottlenecks [1].

Synthesis of Stereospecific Antiviral and Kinase Inhibitors

Because biological binding pockets are highly sensitive to spatial orientation, this exact (R)-enantiomer is procured to synthesize small-molecule inhibitors where the (S)-enantiomer would fail to bind. It serves as a foundational chiral scaffold for developing target-specific therapeutics, such as viral capsid modulators, where stereochemical precision is mandatory [2].

Dates

Last modified: 08-16-2023

Explore Compound Types